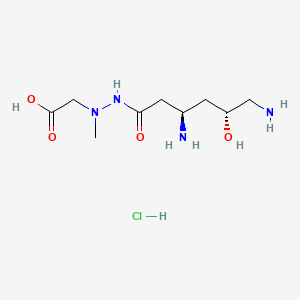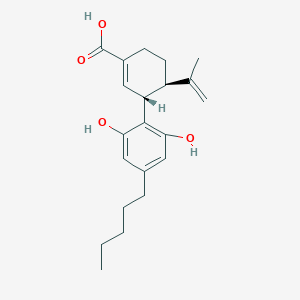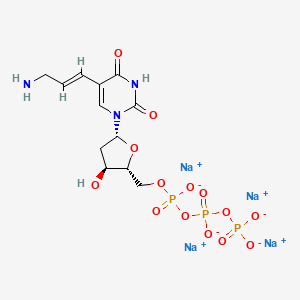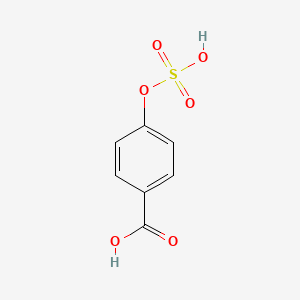
4-Sulfooxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Sulfooxybenzoic acid can be synthesized through the sulfonation of 4-hydroxybenzoic acid. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions often require controlled temperatures and the presence of a solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Sulfooxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: 4-Hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
4-Sulfooxybenzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as a metabolite in various organisms, including its presence in C.
Mechanism of Action
The mechanism of action of 4-sulfooxybenzoic acid involves its interaction with various molecular targets and pathways. As a sulfated phenolic acid, it can participate in sulfation reactions, which are crucial for the metabolism and detoxification of various compounds in biological systems . The sulfooxy group can be transferred to other molecules, altering their activity and solubility .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: The parent compound of 4-sulfooxybenzoic acid.
4-Sulfooxyphenylacetic acid: Another sulfated phenolic acid with similar properties.
Ferulic acid 4-sulfate: A sulfated derivative of ferulic acid.
Uniqueness
This compound is unique due to its specific sulfooxy group, which imparts distinct chemical and biological properties. Its presence as a metabolite in various organisms and its role in sulfation reactions make it a compound of interest in both scientific research and industrial applications .
Properties
Molecular Formula |
C7H6O6S |
|---|---|
Molecular Weight |
218.19 g/mol |
IUPAC Name |
4-sulfooxybenzoic acid |
InChI |
InChI=1S/C7H6O6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12) |
InChI Key |
RJTYSXVYCZAUHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



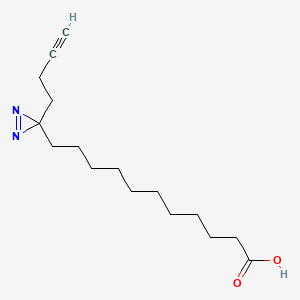
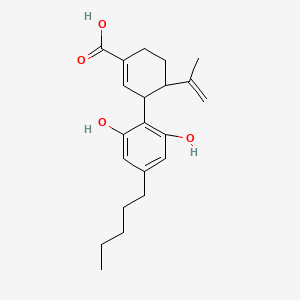
![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)

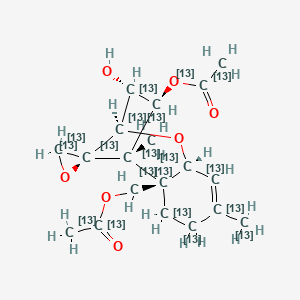
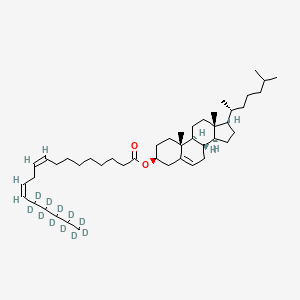
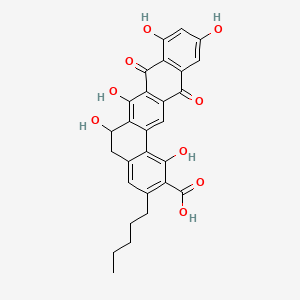
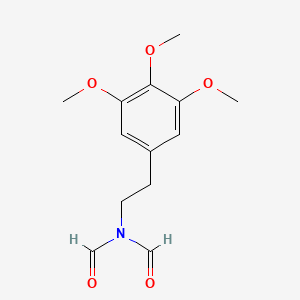
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)
